9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine
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Overview
Description
The compound 9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furotrioxadisilocin ring system, a bromine atom, and a phenylmethoxypurin moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the furotrioxadisilocin ring system. This is typically achieved through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the furotrioxadisilocin ring system allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom and the phenylmethoxypurin moiety can undergo nucleophilic substitution reactions, often using nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purin-2-amines .
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furotrioxadisilocin ring system and the phenylmethoxypurin moiety are believed to play key roles in these interactions, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2,4(1H,3H)-pyrimidinedione
- N-(1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide .
Uniqueness
Compared to these similar compounds, 9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine stands out due to the presence of the bromine atom and the phenylmethoxypurin moiety. These structural features confer unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C29H44BrN5O5Si2 |
---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine |
InChI |
InChI=1S/C29H44BrN5O5Si2/c1-17(2)41(18(3)4)37-16-23-22(39-42(40-41,19(5)6)20(7)8)14-24(38-23)35-26-25(32-28(35)30)27(34-29(31)33-26)36-15-21-12-10-9-11-13-21/h9-13,17-20,22-24H,14-16H2,1-8H3,(H2,31,33,34)/t22-,23-,24-/m1/s1 |
InChI Key |
JDXBCEWMDJONPM-WXFUMESZSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@@H](C[C@@H](O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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